ROMK2 Inhibitory Activity: Tentative Binding Data Requires Structural Verification
A BindingDB entry (BDBM50287552) reports an IC50 of 86 nM for inhibition of human ROMK2 in a thallium flux assay [1]. However, the SMILES annotation for this entry does not correspond to 2-(2,4-dichlorophenoxy)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide; it instead reflects a sulfonamide-containing structure. This discrepancy indicates a likely database misassignment or a different compound altogether. Therefore, this data point cannot be attributed to CAS 476323-02-1 with any degree of confidence. The ROMK inhibitory potential of the genuine compound remains experimentally unverified.
| Evidence Dimension | ROMK2 inhibition (IC50) |
|---|---|
| Target Compound Data | 86 nM (tentative, unverified) |
| Comparator Or Baseline | N/A (data cannot be reliably assigned to the target compound) |
| Quantified Difference | N/A |
| Conditions | Human ROMK2 expressed in HEK293 cells; Thallos-AM dye based fluorescence assay |
Why This Matters
Even if the data were assignable, an IC50 value without a direct comparator offers no procurement differentiation; it merely establishes the compound as a potential research tool for ROMK biology.
- [1] BindingDB. Entry BDBM50287552 / CHEMBL4175004. Accessed 2026-04-29. View Source
